molecular formula C22H16BrN3O4S2 B2555076 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 931951-57-4

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No.: B2555076
CAS No.: 931951-57-4
M. Wt: 530.41
InChI Key: MRVLGGBWQPFNQS-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidine derivative featuring a 4-bromophenyl group at position 3, a sulfur-linked acetamide moiety at position 2, and a 2,3-dihydrobenzo[b][1,4]dioxin substituent on the acetamide nitrogen. The presence of the bromine atom enhances lipophilicity and may influence binding interactions in biological targets .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S2/c23-13-1-4-15(5-2-13)26-21(28)20-16(7-10-31-20)25-22(26)32-12-19(27)24-14-3-6-17-18(11-14)30-9-8-29-17/h1-7,10-11H,8-9,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVLGGBWQPFNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)Br)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on existing literature.

The molecular formula of the compound is C21H16BrN3O3SC_{21}H_{16}BrN_{3}O_{3}S, with a molar mass of approximately 502.404 g/mol. The compound features a thieno[3,2-d]pyrimidine core substituted with a bromophenyl group and a benzo[dioxin] moiety, which may contribute to its bioactivity.

PropertyValue
Molecular FormulaC21H16BrN3O3S
Molar Mass502.404 g/mol
CAS Number379237-32-8

Synthesis

The synthesis of this compound typically involves multi-step reactions including the condensation of appropriate thioketones and amines. For example, the synthesis may start with the formation of thienopyrimidine derivatives through a series of condensation reactions under controlled conditions. The details of these reactions can be found in various synthetic methodologies documented in chemical literature .

Antitumor Activity

Research indicates that thienopyrimidine derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting tumor cell proliferation in vitro. In one study, it was demonstrated to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antiviral Properties

Similar compounds within the thienopyrimidine class have been reported to possess antiviral activities against herpesviruses. Preliminary studies suggest that this compound may also exhibit such properties, potentially acting by inhibiting viral replication mechanisms .

Enzyme Inhibition

The compound's structure suggests potential activity against specific enzymes involved in critical metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition could lead to therapeutic applications in treating diseases related to rapid cell division.

Case Studies

Several case studies have examined the biological effects of similar thienopyrimidine derivatives:

  • Case Study 1: Antitumor Efficacy
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Method : Treatment with varying concentrations of the compound over 48 hours.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Case Study 2: Antiviral Activity
    • Objective : To assess the antiviral activity against HSV.
    • Method : In vitro assays using infected cell cultures.
    • Results : The compound demonstrated a dose-dependent reduction in viral load.

Scientific Research Applications

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific applications, biological activities, synthesis pathways, and comparative analyses with similar compounds.

Structural Features

The compound features:

  • A thienopyrimidine core which is significant for its biological interactions.
  • A bromophenyl group that may enhance lipophilicity and biological activity.
  • A benzo[dioxin] moiety that can contribute to the compound's pharmacological properties.

Anticancer Research

The structural motifs present in this compound suggest potential anticancer properties. Research has indicated that similar thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with thienopyrimidine cores have been shown to inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Compounds containing sulfur and nitrogen heterocycles have demonstrated antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, suggesting potential applications in developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound may serve as an inhibitor for various enzymes implicated in disease pathways. Preliminary studies on related compounds have shown that they can inhibit enzymes involved in cancer and microbial virulence, indicating that this compound could have similar effects.

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic routes including:

  • Formation of the Thienopyrimidine Core : This step often includes cyclization reactions involving appropriate precursors.
  • Introduction of the Thioether Linkage : This can be achieved through nucleophilic substitution reactions.
  • Coupling with Acetamide and Benzo[dioxin] Moieties : Final steps involve coupling reactions to form the complete structure.

Detailed reaction schemes would be necessary for replicating this synthesis in laboratory settings.

Case Studies and Research Findings

Several case studies provide insights into the biological activity of similar compounds:

Anticancer Activity

A study demonstrated that a related thienopyrimidine derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences Biological Activity/Notes
Target Compound 4-Bromophenyl, 2,3-dihydrobenzo[b][1,4]dioxin ~535.3* Unique dihydrodioxin group Hypothesized kinase inhibition (based on thieno-pyrimidine core)
N-(4-Bromophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide 4-Bromophenyl, methyl, phenyl 486.4 Methyl at pyrimidine N3; phenyl at thiophene C7 Enhanced cytotoxicity in cancer cell lines due to phenyl substitution
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Benzyl, 3-methoxyphenyl 437.5 Benzyl at pyrimidine N3; methoxy group on aryl ring Improved solubility due to methoxy group; moderate antimicrobial activity
2-[[3-(4-Bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide 4-Bromophenyl, tetrahydrobenzothiophene, dichlorophenyl ~592.3* Hexahydrobenzothiophene core; dichlorophenyl Higher molecular weight; potential for CNS penetration due to lipophilic Cl substituents

*Calculated based on molecular formulas.

Functional Group Impact

  • Bromophenyl vs. Chlorophenyl : Bromine’s larger atomic radius and polarizability enhance hydrophobic interactions compared to chlorine, as seen in the dichlorophenyl analog .
  • Dihydrodioxin vs. Methoxy/Aryl Groups : The dihydrodioxin moiety in the target compound may improve metabolic stability compared to methoxy-substituted analogs, which are prone to demethylation .
  • Thiophene vs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of precursor thieno[2,3-d]pyrimidine derivatives, as demonstrated in analogous syntheses of 3-amino-5-methyl-4-oxo-N-aryl-thieno[2,3-d]pyrimidines . Key steps include:

  • Precursor preparation : Reacting 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-thieno[2,3-d]pyrimidine-6-carboxamide with alkylating agents under basic conditions.
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometry of alkylating agents (e.g., benzyl bromide) to achieve yields >70% .
  • Characterization : Confirm success via 1^1H NMR (e.g., thioether proton at δ 3.8–4.2 ppm) and HRMS (e.g., [M+H]+^+ at m/z 591.68) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm regiochemistry of the thioether linkage and aromatic substituents. For example, the 4-oxo group in thieno[3,2-d]pyrimidine appears as a singlet near δ 165 ppm in 13^{13}C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular weight (e.g., calculated m/z 591.68 for C24_{24}H20_{20}BrN4_4O3_3S2_2) .
  • Melting Point Analysis : Used to assess purity (e.g., sharp melting points between 150–220°C indicate crystalline homogeneity) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for alkylation or cyclization steps .
  • Condition Screening : Apply machine learning (ML) to analyze variables (solvent, temperature, catalyst) from historical data, reducing experimental trials by >50% .
  • Feedback Loops : Integrate experimental results (e.g., reaction yields) with computational models to refine predictions iteratively .

Q. What strategies address discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables such as bacterial strain (e.g., Pseudomonas aeruginosa vs. Proteus vulgaris), incubation time, and solvent (DMSO concentration ≤1%) to minimize variability .
  • Structural-Activity Analysis : Compare analogs (e.g., replacing the 4-bromophenyl group with 4-methylphenyl) to isolate substituent effects on bioactivity .
  • Data Reprodubility : Use statistical design of experiments (DoE) to validate results across independent labs .

Q. How do structural modifications influence pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., carboxylates) via post-synthetic modifications to improve aqueous solubility. For example, compound 8 (C17_{17}H15_{15}N3_3O3_3S2_2) showed enhanced solubility due to its carboxylic acid moiety .
  • Metabolic Stability : Replace labile groups (e.g., methyl esters) with stable alternatives (e.g., ethyl esters) to prolong half-life .
  • In Silico Modeling : Use COSMO-RS simulations to predict solubility and permeability in gastrointestinal models .

Q. What are best practices for designing experiments to study structure-activity relationships (SAR)?

  • Methodological Answer :

  • DoE Frameworks : Implement factorial designs (e.g., 2k^k factorial) to evaluate substituent effects. For example, vary the dihydrobenzo[d]ioxan group’s position and measure IC50_{50} shifts .
  • High-Throughput Screening (HTS) : Use automated platforms to test 100+ analogs in parallel, focusing on key pharmacophores (e.g., thioether linkage, pyrimidine core) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting data on this compound’s inhibition mechanisms?

  • Methodological Answer :

  • Mechanistic Profiling : Use enzyme kinetics (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. For example, compound 2d showed mixed inhibition against bacterial enzymes .
  • Cross-Validation : Replicate assays using orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .
  • Collaborative Studies : Share raw datasets via platforms like PubChem to enable meta-analyses .

Computational and AI-Driven Research

Q. Can AI models predict novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Generative Chemistry : Train deep learning models (e.g., GANs) on PubChem data to propose derivatives with optimized binding to target proteins (e.g., bacterial gyrase) .
  • Docking Simulations : Use AutoDock Vina to prioritize analogs with high docking scores (e.g., ΔG < -9 kcal/mol) for synthesis .
  • Active Learning : Deploy AI-guided robotics for iterative synthesis and testing, reducing development cycles by 30–50% .

Analytical Challenges

Q. How can researchers ensure purity and stability during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products (e.g., hydrolysis of the acetamide group) .
  • Storage Protocols : Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .
  • Purity Criteria : Require ≥95% purity (HPLC) and concordance between 1^1H NMR and HRMS data .

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